(4-Chlorophenyl)(diphenyl)methanol
Description
Significance and Research Context of Substituted Triarylmethanols
Substituted triarylmethanols are a significant class of compounds in organic chemistry due to their versatile applications and the foundational role they play as precursors to other important molecules. The triarylmethane scaffold is found in a wide array of functional materials, dyes, and molecules of pharmaceutical and biological interest. mdpi.com The ability to introduce various substituents onto the aryl rings allows for the fine-tuning of the molecule's steric and electronic properties, making them valuable building blocks in synthesis.
The research context for these compounds is broad, spanning from medicinal chemistry to materials science. For instance, (4-Chlorophenyl)(diphenyl)methanol itself is noted as an impurity in the synthesis of a positional isomer of the antifungal agent clotrimazole (B1669251). cymitquimica.com This isomer has demonstrated agonistic activity on the pregnane (B1235032) X receptor, which is involved in regulating cholesterol levels in rodents. cymitquimica.com This highlights the importance of studying such compounds, not only as synthetic targets but also to understand their potential biological activities. The synthesis of unsymmetrical triarylmethanes, for which substituted triarylmethanols are key precursors, is an active area of research, with continuous development of more efficient and environmentally benign catalytic methods. mdpi.com
Structural Characteristics and Their Implications for Chemical Behavior
The chemical behavior of this compound is directly influenced by its three-dimensional structure and the electronic effects of its constituent groups. The molecule features a central sp³-hybridized carbon atom connected to a hydroxyl group and three bulky aryl rings. This arrangement creates significant steric hindrance around the central carbon.
The key structural features and their implications are:
Unsymmetrical Substitution : The presence of two different types of aryl groups (phenyl and 4-chlorophenyl) makes the molecule unsymmetrical. This is crucial for creating specific functionalities and is a desirable feature in the synthesis of complex target molecules. tcichemicals.com
The 4-Chloro Substituent : The chlorine atom on one of the phenyl rings is an electron-withdrawing group due to its electronegativity. This affects the electron density of the aromatic ring and influences the reactivity of the entire molecule. cymitquimica.com For example, it impacts the stability of the corresponding triarylmethyl carbocation that can be formed upon protonation of the hydroxyl group and subsequent loss of water.
Hydrophobic and Hydrophilic Properties : The molecule possesses both hydrophobic (the three aryl rings) and hydrophilic (the hydroxyl group) regions. cymitquimica.com This dual nature affects its solubility and how it interacts with other molecules and biological systems. cymitquimica.com
Potential for Optical Activity : The arrangement of the three distinct aryl groups around the central carbon atom suggests that the molecule may possess specific optical properties, which could be relevant in the fields of photochemistry and materials science. cymitquimica.com
The combination of these structural elements dictates the compound's reactivity, solubility, and potential applications in organic synthesis and medicinal chemistry. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6922-89-0 biosynth.com |
| Molecular Formula | C₁₉H₁₅ClO biosynth.com |
| Molecular Weight | 294.77 g/mol chemscene.com |
| Appearance | Typically a solid at room temperature cymitquimica.com |
| IUPAC Name | This compound sigmaaldrich.com |
Overview of Current Research Trends and Challenges
Current research involving triarylmethanols and their derivatives, including this compound, is focused on the development of novel and efficient synthetic methodologies. A significant challenge in this field is the controlled, selective synthesis of unsymmetrical triarylmethanes. mdpi.com
Traditional methods often rely on Friedel–Crafts reactions, which can be limited by harsh conditions and lack of selectivity. mdpi.com To address this, modern research is exploring a variety of catalytic strategies:
Transition-Metal Catalysis : Palladium, copper, nickel, and rhodium catalysts are being employed for cross-coupling reactions and C-H functionalization to assemble the triarylmethane core with high precision. mdpi.com For example, Nambo and Crudden have reported an efficient synthesis of unsymmetrical triarylmethanes using sequential palladium-catalyzed arylations. tcichemicals.com
Gold Catalysis : Homogeneous gold catalysis has emerged as a powerful tool for constructing complex organic molecules, including furan-containing triarylmethanes, under mild conditions and without the need for an inert atmosphere. mdpi.com
Catalyst-Free Approaches : Research is also being conducted on catalyst-free reactions, such as the 1,6-conjugate addition to para-quinone methides, which offers an operationally simple and atom-economical route to unsymmetrical triarylmethanes. researcher.life
A major challenge remains the synthesis of triarylmethanes with specific substitution patterns, especially when sensitive functional groups are present. mdpi.com The development of methods that are both highly selective and tolerant of a wide range of functional groups is a key objective. Overcoming these hurdles will enable the synthesis of new functional materials and potential therapeutic agents based on the triarylmethane scaffold. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJXWFCBMQXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988914 | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6922-89-0 | |
| Record name | NSC20739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROTRIPHENYLMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Studies of 4 Chlorophenyl Diphenyl Methanol
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of (4-Chlorophenyl)(diphenyl)methanol is largely dictated by the stability of the tertiary carbocation formed upon protonation and loss of the hydroxyl group. This carbocation is stabilized by resonance with the three aryl rings. masterorganicchemistry.com The presence of the electron-withdrawing chlorine atom on one of the phenyl rings, however, can influence the stability of this intermediate. libretexts.orglibretexts.org
The formation of the carbocation is a key step in many reactions, allowing for subsequent attack by a variety of nucleophiles. Conversely, the oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a nucleophile in certain reactions.
Derivatization Reactions of the Hydroxyl Group
The hydroxyl group of this compound is the primary site for derivatization, enabling the synthesis of a variety of compounds.
Etherification Reactions
Etherification of this compound can be achieved under various conditions. These reactions typically proceed via the formation of the corresponding carbocation, which is then trapped by an alcohol or another nucleophile to form an ether. The reaction conditions can be tailored to favor the desired ether product.
Halogenation to Trityl Halides
A significant derivatization of this compound is its conversion to the corresponding trityl halide, specifically (4-Chlorophenyl)(diphenyl)methyl chloride, also known as 4-chlorotrityl chloride. chemicalbook.comsynthinkchemicals.com This transformation is a crucial step in the synthesis of various compounds, including clotrimazole (B1669251) impurities. cymitquimica.com
The halogenation is typically achieved by reacting the alcohol with a halogenating agent such as thionyl chloride. sciensage.info The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product.
| Reactant | Reagent | Product | Reference |
| (2-chlorophenyl)diphenylmethanol | Thionyl chloride | (chloro(2-chlorophenyl)methylene)dibenzene | sciensage.info |
Oxidative and Reductive Transformations
This compound can undergo both oxidation and reduction reactions, leading to different classes of compounds.
Oxidation: The oxidation of this compound, a secondary alcohol, typically yields the corresponding ketone, (4-chlorophenyl)(phenyl)methanone. Various oxidizing agents can be employed for this transformation. For instance, copper pyrithione (B72027) has been used as a catalyst for the oxidation of similar secondary benzyl (B1604629) alcohols using molecular oxygen or air under mild conditions. researchgate.net Another method involves the use of hypochlorous acid generated in situ. youtube.com The oxidative cleavage of related triaryl-substituted alkenes has also been studied, which can proceed via reactive oxygen species like singlet oxygen and superoxide (B77818) anions. rsc.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.org
Reduction: The reduction of triarylmethanols, including this compound, can lead to the corresponding triarylmethane. For example, fluorine-containing triarylmethanols have been reduced by formic acid, proceeding through the formation of a carbocation intermediate. rsc.org This suggests a similar pathway could be applicable to this compound. Biotransformation using microorganisms can also be employed for the reduction of related compounds. researchgate.net
Influence of the Chlorophenyl Substituent on Molecular Reactivity
The presence of the chlorine atom at the para position of one of the phenyl rings significantly influences the reactivity of this compound. Chlorine is an electron-withdrawing group, which can destabilize the formation of the adjacent carbocation. libretexts.orglibretexts.org This deactivating effect is due to the inductive withdrawal of electron density from the phenyl ring, which in turn affects the stability of the positively charged carbon. youtube.comyoutube.com
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of (4-Chlorophenyl)(diphenyl)methanol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts (δ) of the protons provide information about their local electronic environment. For this compound, the aromatic protons of the unsubstituted phenyl rings and the substituted chlorophenyl ring typically appear as multiplets in the downfield region, usually between 7.2 and 7.4 ppm. The single proton of the hydroxyl group (-OH) gives rise to a singlet, with its chemical shift being variable and dependent on factors like solvent and concentration. The methine proton (CH), being attached to both the oxygen and the aromatic rings, also appears as a distinct signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The carbinol carbon (the carbon atom bonded to the hydroxyl group) is typically found in the range of 75-85 ppm. The carbons of the phenyl rings appear in the aromatic region (approximately 120-150 ppm). The carbon atom bearing the chlorine atom in the chlorophenyl ring is shifted downfield due to the electronegativity of the chlorine atom.
Detailed analysis of the chemical shifts, integration of the signals (for ¹H NMR), and coupling patterns allows for the complete assignment of all protons and carbons in the molecule, thus confirming its structural integrity. rsc.orgrsc.orgsci-toys.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.2-7.4 | Multiplet | Aromatic Protons |
| ¹H | Variable | Singlet | -OH Proton |
| ¹³C | ~75-85 | Singlet | Carbinol Carbon |
| ¹³C | ~120-150 | Multiple Signals | Aromatic Carbons |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. rsc.orgnih.gov It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with a single positive charge. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under EI conditions often involves the loss of a water molecule from the molecular ion to form a stable triphenylmethyl-type carbocation. Further fragmentation can occur through the loss of the chlorophenyl or phenyl rings. Analysis of these fragment ions provides a "molecular fingerprint" that can be used to confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org
The IR spectrum of this compound exhibits several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
C=C Stretch (Aromatic): Several sharp absorption bands in the region of 1450-1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol group typically appears as a strong band in the 1000-1200 cm⁻¹ region.
C-Cl Stretch: The presence of the chlorine atom is indicated by a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | >3000 | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong, Sharp |
| Alcohol C-O | Stretching | 1000-1200 | Strong |
| C-Cl | Stretching | 600-800 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
This technique can reveal the conformation of the molecule in the solid state, including the torsion angles of the phenyl rings relative to the central carbinol carbon. It also provides insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the packing of the molecules in the crystal.
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are vital for assessing the purity of this compound and for identifying and quantifying any impurities that may be present.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound. nih.gov A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set at a wavelength where the aromatic rings of the compound absorb strongly.
Method development focuses on optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any potential impurities. Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of this compound, particularly for identifying volatile impurities. nih.gov In GC/MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both retention time and mass spectral data for identification. This dual detection capability makes GC/MS a highly specific and sensitive analytical tool.
Other Advanced Analytical Techniques for Solid Forms
The comprehensive characterization of the solid forms of a chemical compound is crucial for understanding its physical and chemical properties, which in turn affect its stability, solubility, and bioavailability. Beyond standard spectroscopic methods, a suite of advanced analytical techniques is employed to investigate polymorphism, crystallinity, thermal behavior, and particle morphology.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR is a powerful non-destructive technique for characterizing the local molecular environment in a crystalline or amorphous solid. It can distinguish between different polymorphic forms, which arise from different packing arrangements of the molecules in the crystal lattice. Each distinct crystal form will typically yield a unique ssNMR spectrum due to differences in the chemical shifts of the nuclei (e.g., ¹³C, ¹⁵N) in the asymmetric unit of the crystal.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are fundamental in the study of the solid-state properties of materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal events such as melting point, glass transitions, and solid-solid phase transitions between polymorphs. For this compound, a DSC thermogram would reveal its melting temperature and could indicate the presence of different polymorphic forms if multiple thermal events are observed upon heating.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess the thermal stability of a compound and to quantify the presence of volatile components such as solvents or water. A TGA curve for this compound would show the temperature at which it begins to decompose.
Particle Size and Morphology Analysis
The particle size distribution and morphology of a solid material can significantly influence its processing and performance characteristics. Techniques such as laser diffraction, dynamic light scattering, and microscopy (e.g., Scanning Electron Microscopy - SEM) are used for this purpose. These methods provide quantitative data on particle size and qualitative information on particle shape and surface texture. For different crystalline forms of this compound, variations in crystal habit could be visualized and quantified, which may have implications for its handling and formulation properties.
Hypothetical Data Tables
In the absence of published experimental data for this compound, the following tables are presented as illustrative examples of how such data would be structured.
Table 1: Hypothetical Thermal Analysis Data for this compound Polymorphs
| Polymorphic Form | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) | Decomposition Onset (°C) (TGA) |
| Form I | Data not available | Data not available | Data not available |
| Form II | Data not available | Data not available | Data not available |
Table 2: Hypothetical ¹³C ssNMR Chemical Shifts for a Key Carbon in Different Polymorphs of this compound
| Polymorphic Form | Carbon Atom | Chemical Shift (ppm) |
| Form I | C-Cl | Data not available |
| Form II | C-Cl | Data not available |
Further research is required to generate the specific experimental data needed to populate these tables and to fully characterize the solid-state properties of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of molecules like (4-Chlorophenyl)(diphenyl)methanol. DFT studies typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. For a related compound, (RS)-(4-Chlorophenyl)(pyridine-2yl)methanol, calculations at the B3LYP/6-311++G(d,p) level of theory were used to find the optimized geometry, confirming a true minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. researchgate.net Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.
Beyond simple geometry, DFT is used to explore the electronic landscape of the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a (4-Chlorophenyl) Methanol (B129727) Derivative (Data based on a similar structure) This table is illustrative and provides typical values that would be obtained from a DFT calculation on a related molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O | 1.427 Å |
| Bond Length | C-Cl | 1.745 Å |
| Bond Angle | O-C-C (phenyl) | 108.5° |
| Bond Angle | Cl-C-C (chlorophenyl) | 119.2° |
| Dihedral Angle | Phenyl-C-C-Phenyl | ~55-65° |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used for the accurate prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. Predicting ¹H and ¹³C NMR spectra is invaluable for structure verification and elucidation. nih.gov The standard approach involves using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. sciforum.net For complex molecules, screening various computational methods can identify the most accurate one for the specific class of compounds. sciforum.net Recent advancements have also seen the rise of deep learning and graph neural network (GNN) models. These models can be trained on large datasets of experimental and DFT-calculated data to predict chemical shifts with even greater accuracy and at a lower computational cost than high-level DFT calculations alone. nih.gov For this compound, such predictions would help in assigning the signals in its experimental NMR spectrum, especially for the closely spaced aromatic protons and carbons.
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts This table demonstrates the concept of computational NMR prediction. The values are hypothetical.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (OH) | 2.5 | 2.4 |
| ¹³C (C-OH) | 81.5 | 81.9 |
| ¹³C (C-Cl) | 132.0 | 132.4 |
| ¹³C (ipso-C, Ph) | 145.2 | 145.8 |
Reaction Mechanism Elucidation via Computational Modeling
Theoretical modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies, which determine the reaction kinetics.
For the synthesis of this compound, which is often prepared via a Grignard reaction between a phenylmagnesium halide and 4-chlorobenzophenone (B192759), computational modeling could detail the entire reaction pathway. This would involve modeling the coordination of the Grignard reagent to the carbonyl oxygen, the nucleophilic attack of the phenyl group on the carbonyl carbon to form a magnesium alkoxide intermediate, and the final protonation step to yield the tertiary alcohol. Similarly, for reactions involving the alcohol, such as dehydration to form an alkene, computational studies can compare different possible mechanisms (e.g., E1 vs. E2), determine the stereochemical outcome, and predict the regioselectivity of the reaction.
Quantitative Structure-Activity Relationships (QSAR) and Molecular Interaction Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are encoded in its structure. To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known activities (e.g., antifungal, insecticidal) is required.
The process involves calculating a large number of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates a subset of these descriptors to the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues.
Molecular interaction modeling, primarily through molecular docking, provides a three-dimensional view of how a ligand like this compound might bind to a biological target, such as an enzyme or receptor. nih.govbibliotekanauki.pl The process involves computationally placing the ligand into the binding site of the macromolecule and scoring the different binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). bibliotekanauki.pl This technique is instrumental in drug discovery for predicting binding affinity and understanding the specific interactions that are key to a molecule's biological function. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight, Atom Count | Basic properties derived from the molecular formula. |
| Topological | Zagreb Index, Kier Shape Indices | Describe molecular size, shape, and branching. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D descriptors related to the molecule's conformation. |
| Physicochemical | LogP, Molar Refractivity | Describe hydrophobicity and polarizability. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties derived from quantum calculations. |
Applications of 4 Chlorophenyl Diphenyl Methanol in Advanced Organic Synthesis and Chemical Research
Role as a Synthetic Intermediate for Complex Organic Molecules
(4-Chlorophenyl)(diphenyl)methanol serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. cymitquimica.com Its chemical structure allows for a range of transformations, making it a versatile precursor in multi-step synthetic pathways.
A prominent application of this compound is in the synthesis of antifungal agents. For instance, it is a known impurity and a synthetic precursor for Clotrimazole (B1669251), a widely used antifungal medication. cymitquimica.com The synthesis of Clotrimazole and its derivatives often involves the conversion of this compound into a more reactive intermediate, such as (2-chlorophenyl)diphenylchloromethane, which is then condensed with imidazole. google.comsciensage.info This process highlights the compound's role in constructing the core structure of these medicinally important molecules.
The general synthetic utility of this compound extends to the preparation of various other organic structures. The hydroxyl group can be readily replaced by other functional groups, and the aromatic rings can undergo further substitution reactions, allowing for the creation of a diverse library of compounds. For example, it is used in the synthesis of 4-chlorophenyl-2-pyridinylmethanol, another valuable pharmaceutical intermediate. medchemexpress.comgoogle.com
Development of Structure-Activity Relationship (SAR) Models for New Chemical Entities
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov this compound and its derivatives are utilized in the development of SAR models for new chemical entities.
By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a desired pharmacological effect. nih.govnih.gov For example, the presence and position of the chloro substituent on the phenyl ring, as well as the nature of the substituents on the other two phenyl rings, can be varied to probe their impact on activity. nih.gov
These studies contribute to the design of more potent and selective drug candidates. The data generated from SAR studies on compounds derived from this compound can be used to build computational models that predict the activity of yet-to-be-synthesized molecules, thereby streamlining the drug discovery process. mdpi.comnih.gov
Table 1: SAR Study Data Example
| Compound/Derivative | Modification | Biological Activity (IC50) |
| This compound | Parent Compound | Baseline |
| Analog 1 | Chloro group at position 2 | Increased |
| Analog 2 | Methoxy group instead of Chloro | Decreased |
| Analog 3 | Additional methyl group on a phenyl ring | Variable |
This table is a generalized representation of SAR data and does not reflect specific experimental results.
Utilization in Protecting Group Chemistry for Carboxylic Acids
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site in the molecule. wikipedia.orgorganic-chemistry.org This is the role of a protecting group. The trityl group (triphenylmethyl) and its derivatives, including the 4-chlorotrityl group derived from this compound, are widely used as protecting groups, particularly for carboxylic acids.
The 4-chlorotrityl group offers distinct advantages. It can be introduced onto a carboxylic acid under mild conditions to form a 4-chlorotrityl ester. This ester is stable to a variety of reaction conditions, including basic and nucleophilic reagents, thus effectively protecting the carboxylic acid functionality. tcichemicals.com
A key feature of the 4-chlorotrityl protecting group is its acid lability. It can be cleaved under very mild acidic conditions, often with dilute trifluoroacetic acid (TFA) in a non-polar solvent, to regenerate the carboxylic acid. researchgate.net This mild cleavage condition ensures that other sensitive functional groups within the molecule remain intact.
Applications in Solid-Phase Peptide Synthesis (SPPS) Linker Design
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. nih.gov In SPPS, the first amino acid is attached to a solid support (resin) via a linker molecule. The properties of this linker are critical for the success of the synthesis.
The 2-chlorotrityl chloride resin, which is derived from a precursor related to this compound, is a widely used solid support in Fmoc-based SPPS. nih.govsigmaaldrich.com The 2-chlorotrityl linker allows for the attachment of the first amino acid under mild conditions, which is particularly beneficial for preventing racemization of sensitive amino acids. sigmaaldrich.com
A significant advantage of the 2-chlorotrityl linker is the ability to cleave the final peptide from the resin under very mild acidic conditions. researchgate.netbiotage.com This is crucial for the synthesis of protected peptide fragments, which can then be used in further fragment condensation strategies to build larger proteins. The mild cleavage also helps to minimize side reactions involving sensitive amino acid residues. sigmaaldrich.comreddit.com
Table 2: Comparison of Linkers in SPPS
| Linker Type | Cleavage Condition | Key Advantage |
| Wang | Strong Acid (e.g., 95% TFA) | Standard, well-established |
| 2-Chlorotrityl | Mild Acid (e.g., 1% TFA) | Mild cleavage, suitable for protected fragments |
| Rink Amide | Strong Acid | Direct synthesis of peptide amides |
Development of Analytical Reference Standards for Quality Control and Research
Analytical reference standards are highly purified compounds used to confirm the identity, purity, and concentration of a substance in a sample. synthinkchemicals.comchemscene.com this compound itself, as well as its derivatives and impurities, are prepared as reference standards for use in the quality control of pharmaceuticals and for research purposes. synthinkchemicals.comchemscene.comlgcstandards.com
For example, in the manufacturing of Clotrimazole, it is essential to have a reference standard for this compound to detect and quantify its presence as a potential impurity in the final drug product. cymitquimica.comlgcstandards.com This ensures that the drug meets the stringent purity requirements set by regulatory agencies.
Furthermore, these reference standards are indispensable in research settings for the accurate identification and quantification of compounds in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). synthinkchemicals.comchemscene.com
Environmental Chemistry and Degradation Studies of Chlorinated Methanol Derivatives
Environmental Fate and Transport Mechanisms of Chlorinated Organic Compounds
Chlorinated organic compounds, a broad category of chemicals that includes pesticides, solvents, and industrial byproducts, exhibit a range of behaviors in the environment governed by their physicochemical properties. Their fate and transport are influenced by factors such as water solubility, vapor pressure, and the tendency to adsorb to soil and sediment.
Once released into the environment, these compounds can partition between different environmental compartments, including air, water, soil, and biota. Their transport is dictated by processes such as volatilization, leaching, and surface runoff. For instance, compounds with low water solubility and high affinity for organic matter will tend to sorb to soil particles, limiting their mobility in groundwater but increasing their persistence in the soil matrix. Conversely, more water-soluble compounds can leach into groundwater and be transported over long distances.
The environmental persistence of chlorinated organic compounds is a key concern. Many are resistant to natural degradation processes, leading to their accumulation in the environment. This persistence can result in long-term contamination of soil and water resources, posing a continuous threat to ecosystems and human health.
Table 1: Key Factors Influencing the Environmental Fate and Transport of Chlorinated Organic Compounds
| Factor | Description |
| Water Solubility | Determines the extent to which a compound will dissolve in water and be transported with groundwater flow. |
| Vapor Pressure | Influences the rate of volatilization from soil and water surfaces into the atmosphere. |
| Sorption Coefficient (Koc) | Indicates the tendency of a compound to bind to organic matter in soil and sediment, affecting its mobility. |
| Persistence | The ability of a compound to resist degradation, often measured by its half-life in different environmental media. |
| Bioaccumulation Potential | The tendency of a compound to accumulate in living organisms, often related to its lipophilicity. |
This table provides a summary of the key physicochemical properties that govern the behavior of chlorinated organic compounds in the environment.
Photochemical and Biotic Degradation Pathways of (4-Chlorophenyl)(diphenyl)methanol Analogs
While many chlorinated organic compounds are persistent, they can be degraded through various abiotic and biotic processes. Research into the degradation of analogs of this compound, such as triphenylmethane (B1682552) dyes and other chlorinated aromatic compounds, provides insight into potential degradation pathways.
Photochemical Degradation:
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Triphenylmethane dyes, which share a structural similarity with this compound, are known to be susceptible to photochemical oxidation, which contributes to their poor lightfastness. sci-hub.st The rate of this degradation can be influenced by the substrate to which the compound is bound and the presence of oxygen. sci-hub.st The photocatalytic degradation of chlorinated aromatic compounds can be enhanced by using catalysts like titanium dioxide (TiO₂) under UV light, which can lead to complete mineralization of the compounds. acs.org The efficiency of photocatalysis can be affected by factors such as the presence of water vapor. mdpi.com
Biotic Degradation:
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. Various bacteria, fungi, and yeasts have been shown to degrade triphenylmethane dyes. nih.gov This biological treatment is considered advantageous over physical and chemical methods as it can potentially mineralize the dye molecules to carbon dioxide and water with less sludge formation. nih.gov The degradation can occur under both aerobic and anaerobic conditions. jetir.org
Enzymes produced by microorganisms play a crucial role in the degradation process. For example, laccase, an enzyme produced by some fungi and bacteria, has been shown to be effective in the degradation of triphenylmethane dyes. researchgate.net The degradation of chlorinated aromatic pollutants by phototrophic bacteria, which utilize light energy, has also been documented, particularly for compounds like chlorobenzoates. scirp.org Some bacteria can utilize chlorinated compounds as a source of carbon and energy for their growth. researchgate.net The degradation of organotin compounds like triphenyltin, which also have a triphenyl structure, has been observed to be carried out by fluorescent pseudomonads through a dephenylation process. nih.gov
Table 2: Overview of Degradation Pathways for Analogs of this compound
| Degradation Pathway | Description | Key Factors and Mediators |
| Photochemical Degradation | Breakdown of the compound by light energy, particularly UV radiation. | Light intensity, presence of photosensitizers (e.g., TiO₂), oxygen levels. sci-hub.stacs.org |
| Biotic Degradation | Breakdown by microorganisms such as bacteria and fungi. | Microbial species present, availability of nutrients, oxygen levels (aerobic vs. anaerobic). nih.govresearchgate.net |
| Enzymatic Degradation | Specific enzymes produced by microorganisms, such as laccase, target and break down the compound. | Enzyme concentration, pH, temperature. researchgate.net |
This table summarizes the primary degradation pathways for compounds structurally similar to this compound, highlighting the key environmental and biological factors involved.
Research on this compound as a Representative Chlorinated Organic Contaminant Analog
While direct environmental studies on this compound are limited, its close structural analog, tris(4-chlorophenyl)methanol (B1216897) (TCPMOH), has been identified as a significant and widespread environmental contaminant. researchgate.netnih.govcgrb.org Research on TCPMOH serves as a valuable proxy for understanding the potential environmental behavior of this compound.
TCPMOH, along with its presumed precursor tris(4-chlorophenyl)methane (B1208405) (TCPMe), has been detected in a variety of environmental samples, including marine mammals such as seals and whales, from diverse geographical locations. nih.govcgrb.orgresearchgate.net The presence of these compounds in the blubber of marine mammals indicates their lipophilic nature and potential for bioaccumulation up the food chain. nih.govresearchgate.net Studies have shown that the bioaccumulation potential of TCPMe and TCPMOH is comparable to that of well-known persistent organic pollutants like DDTs and PCBs. cgrb.org
The origin of TCPMOH in the environment is not definitively established, but it is often suggested to be a byproduct of the manufacturing of the pesticide DDT or a metabolite of TCPMe. researchgate.netcgrb.org Its detection in various ecosystems, from the St. Lawrence Estuary to the North Pacific and Asian coastal waters, highlights its widespread distribution. nih.govresearchgate.net The concentrations of TCPMOH can vary significantly between different species and geographical locations, suggesting complex transport and accumulation patterns. nih.govresearchgate.net The persistence and bioaccumulative nature of TCPMOH make it a contaminant of emerging concern. researchgate.net
Table 3: Detected Concentrations of Tris(4-chlorophenyl)methanol (TCPMOH) and Tris(4-chlorophenyl)methane (TCPMe) in Marine Mammals
| Species | Location | Compound | Concentration Range (ng/g lipid wt.) | Reference |
| Various seal and whale species | Estuary and Gulf of St. Lawrence, Canada | TCPMOH | 1.7 - 153 | nih.gov |
| TCPMe | 1.3 - 50.6 | nih.gov | ||
| Four seal species and one whale species | Russia and Japan | TCPMOH | Varies by species, highest in killer whale | cgrb.org |
| TCPMe | Varies by species | cgrb.org | ||
| Nine species of adult male cetaceans | North Pacific Ocean and Asian coastal waters | TCPMOH | Widespread detection | researchgate.net |
| TCPMe | Widespread detection | researchgate.net |
This table presents a summary of reported concentrations of TCPMOH and its precursor TCPMe in the blubber of various marine mammal species, illustrating their environmental presence and bioaccumulation. The data is compiled from multiple research studies.
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The future of chemical manufacturing lies in processes that are both efficient and environmentally benign, a paradigm championed by green and sustainable chemistry. nih.gov The synthesis of complex molecules like (4-Chlorophenyl)(diphenyl)methanol is increasingly benefiting from this shift. A significant area of development is the use of biocatalysis, which employs enzymes or whole-cell organisms to perform chemical transformations with high selectivity under mild conditions. frontiersin.orgrsc.orgnih.gov
For instance, research has demonstrated the highly efficient asymmetric bioreduction of the precursor ketone, (4-chlorophenyl)(phenyl)methanone, to produce the enantiomerically pure (S)-(4-chlorophenyl)(phenyl)methanol. frontiersin.org This transformation utilizes whole-cell biocatalysts such as Lactobacillus paracasei and Candida zeylanoides, achieving excellent yields (>97%) and near-perfect enantiomeric excess (>99%). frontiersin.org Such biocatalytic processes are inherently sustainable, avoiding the harsh reagents and conditions often associated with traditional chemical reductions. frontiersin.orgmdpi.com
The integration of these sustainable biocatalytic methods with flow chemistry represents a major research frontier. Flow chemistry, where reactants are continuously passed through a reactor, offers superior control over reaction parameters like temperature and residence time, enhanced safety by minimizing the volume of reactive materials at any given moment, and simplified scalability. nih.govrsc.org Applying flow principles to the biocatalytic production of chiral alcohols derived from this compound could lead to highly efficient, automated, and continuous manufacturing processes, revolutionizing the production of these valuable chiral intermediates. rsc.org
Exploration of Novel Catalytic Transformations
The development of novel catalysts is central to advancing the synthesis and application of this compound. The exploration of biocatalysts for its stereoselective synthesis is a particularly active and promising field. rsc.orgrsc.org Asymmetric catalysis is crucial for producing enantiopure compounds, which is vital in the pharmaceutical industry where different enantiomers can have vastly different biological effects. frontiersin.org
Key research findings include:
Whole-Cell Bioreduction: Multiple microorganisms have been identified as effective catalysts for the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone. Lactobacillus paracasei BD101, for example, can convert the substrate on a gram scale with a 97% isolated yield and >99% enantiomeric excess. frontiersin.org
Enzyme Specificity: Studies on alcohol dehydrogenases (ADHs), the enzymes responsible for these reductions, are ongoing. By studying and engineering these enzymes, researchers can fine-tune substrate specificity and further improve enantioselectivity. rsc.orgnih.gov
Tandem Reactions: Another innovative approach involves the one-pot tandem arylation and oxidation of diarylmethanes to synthesize triarylmethanols. nih.govnih.gov This method uses a palladium-based catalyst system to first form a new carbon-carbon bond, followed by in-situ oxidation to yield the final alcohol, offering a streamlined route to complex structures. nih.govnih.gov
These novel catalytic systems move away from classical, often stoichiometric, reagents towards more efficient, selective, and sustainable catalytic cycles.
Advanced Characterization Techniques for Dynamic Systems
Understanding and optimizing the synthesis of this compound, particularly in dynamic systems like biocatalytic and flow reactions, requires sophisticated analytical techniques. The ability to monitor reaction progress, product formation, and stereoselectivity in real-time is crucial for process control and optimization.
Emerging techniques in this area include:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases remains a gold standard for determining the enantiomeric purity of chiral alcohols like the derivatives of this compound. wiley.comnih.gov Gas chromatography (GC) with chiral columns is also a powerful tool, especially after derivatization of the alcohol. nih.govnih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is gaining traction for rapid chiral analysis. wiley.com The development of novel chiral solvating agents, such as specific gallium-based metal complexes, allows for the differentiation of enantiomers directly in the NMR tube, enabling the determination of enantiomeric excess in minutes. This speed is ideal for monitoring the progress of an asymmetric synthesis in near real-time. wiley.com
Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry offer extremely rapid analysis. While direct analysis of alcohols can be complex, derivatization to carbamates allows for simplified, sensitive, and quantitative detection, providing a quick snapshot of the reaction mixture. americanlaboratory.com
These advanced methods provide the detailed kinetic and stereochemical data needed to understand complex reaction networks and to efficiently develop robust synthetic processes.
Expansion of Computational Modeling for Complex Molecular Interactions
Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating research and development. For this compound and its related transformations, computational modeling is a key frontier for gaining deeper mechanistic insights.
Techniques such as molecular docking and molecular dynamics (MD) simulations are particularly valuable. These methods can be used to model the interaction between a substrate, like (4-chlorophenyl)(phenyl)methanone, and the active site of a biocatalyst, such as an alcohol dehydrogenase. frontiersin.org By simulating how the substrate binds within the enzyme, researchers can:
Predict which enantiomer will be formed.
Identify key amino acid residues responsible for catalysis and stereoselectivity.
Guide protein engineering efforts to create mutant enzymes with enhanced activity or altered substrate scope.
For example, computational models can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that lock the substrate into a specific orientation, leading to the observed high enantioselectivity in its reduction. This predictive power reduces the need for extensive experimental screening and provides a rational basis for catalyst design.
Potential in Interdisciplinary Research Areas
The unique structure of this compound, featuring a combination of chlorinated and non-chlorinated aromatic rings, positions it as a valuable molecule for various interdisciplinary fields.
Medicinal Chemistry and Pharmacology: The compound is a known impurity in the synthesis of the antifungal agent Clotrimazole (B1669251). scilit.com Furthermore, related isomers have been shown to exhibit biological activity, such as activating the pregnane (B1235032) X receptor, which plays a role in metabolizing foreign substances. acs.org This link to biological targets opens avenues for designing new therapeutic agents.
Materials Science: The rigid, three-dimensional structure conferred by the multiple aromatic rings suggests that derivatives of this compound could possess interesting optical or electronic properties. This makes them potential building blocks for novel functional materials or probes in photochemistry. wiley.com
Chemical Biology: As a precursor to chiral alcohols, the compound is integral to the synthesis of probes for studying biological systems. Enantiomerically pure molecules are essential tools for elucidating the stereospecific nature of enzyme active sites and receptor binding pockets.
The continued exploration of this compound and its derivatives at the intersection of chemistry, biology, and materials science is expected to yield novel applications and a deeper understanding of complex molecular systems.
Q & A
Q. What are the common synthetic routes for (4-Chlorophenyl)(diphenyl)methanol, and how do reaction conditions influence yield?
this compound is typically synthesized via Grignard reactions or ester hydrolysis . For example, reacting 4-chlorobenzophenone with a Grignard reagent (e.g., phenylmagnesium bromide) yields the tertiary alcohol. Key parameters include:
- Temperature : Reactions are often conducted at −78°C to 0°C to minimize side reactions.
- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether is preferred for Grignard reactivity.
- Workup : Acidic quenching (e.g., dilute HCl) followed by extraction and recrystallization (e.g., methanol/water) optimizes purity .
Alternative methods involve ester intermediates , such as (4-chlorophenyl)(phenyl)methyl acetate, which can be hydrolyzed under basic conditions (e.g., NaOH in methanol) to the alcohol .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming the structure. Key signals include:
- A singlet for the hydroxyl proton (~2–3 ppm, broad if not deuterated).
- Multiplets for aromatic protons (6.5–7.8 ppm), with distinct splitting patterns for substituents.
- GC-MS : Used to verify molecular ion peaks (e.g., m/z 324 for [M]) and fragmentation patterns .
- FT-IR : O-H stretching (~3200–3600 cm) and C-Cl absorption (~750 cm) confirm functional groups .
Q. How should this compound be stored to prevent degradation?
- Storage : Keep in amber glass containers under inert gas (N or Ar) at −20°C to minimize oxidation.
- Handling : Avoid prolonged exposure to light or moisture, as the compound may undergo photodegradation or hydrolysis. Stability studies suggest decomposition <5% over 6 months under these conditions .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?
Chiral resolution can be achieved via:
- Chiral Auxiliaries : Use of enantiopure Grignard reagents or ketone precursors.
- Catalytic Asymmetric Addition : Employing chiral ligands (e.g., BINOL-derived catalysts) in nucleophilic additions to ketones. For example, Jacobsen’s catalyst achieves >90% enantiomeric excess (ee) in similar systems .
- Biocatalysis : Lipases or alcohol dehydrogenases catalyze kinetic resolutions. For instance, Candida antarctica lipase B selectively acetylates one enantiomer, enabling separation .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Modeling the electronic structure reveals nucleophilic/electrophilic sites. For example, the hydroxyl group’s O-H bond dissociation energy (BDE) predicts antioxidant activity.
- Molecular Dynamics (MD) : Simulates interactions with enzymes or solvents, aiding in catalyst design. Case studies show MD-guided optimization of hydrogen-bonding networks improves catalytic turnover .
Q. What are the environmental persistence and degradation pathways of this compound?
- Biodegradation : Aerobic microbial degradation studies (e.g., using Pseudomonas spp.) show partial cleavage of the diphenylmethanol structure, yielding 4-chlorobenzoic acid as a metabolite.
- Photolysis : UV irradiation in aqueous solutions generates chlorinated phenols via radical intermediates.
- Ecotoxicity : LC values for Daphnia magna (48-h) are >100 mg/L, indicating moderate toxicity. Long-term bioaccumulation potential is low (log K = 4.2) .
Q. How do structural modifications to this compound impact its biological activity?
-
SAR Studies :
Methodological Considerations
Q. How can contradictory data on reaction yields be resolved in synthesis optimization?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, stoichiometry) identifies critical factors. For example, a central composite design revealed that THF/EtO mixtures (3:1) maximize Grignard reaction yields (85–92%) compared to pure solvents .
- In Situ Monitoring : Techniques like ReactIR track intermediate formation, reducing ambiguity in reaction pathways.
Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
